Dbco-(CH2)2-NH2-CO-(CH2)3cooh
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Overview
Description
The compound Dbco-(CH2)2-NH2-CO-(CH2)3cooh is a derivative of dibenzocyclooctyne, which is widely used in bioorthogonal chemistry. This compound is particularly valuable for its ability to participate in strain-promoted azide-alkyne cycloaddition reactions, commonly known as “click” chemistry. This makes it a useful tool for labeling and modifying biomolecules such as proteins and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-(CH2)2-NH2-CO-(CH2)3cooh typically involves the reaction of glutaric anhydride with dibenzocyclooctyne-amine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard chromatographic techniques .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Dbco-(CH2)2-NH2-CO-(CH2)3cooh primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This type of reaction is highly selective and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions:
Reagents: Azides, carboxylic acids, and their active esters.
Conditions: Typically carried out at room temperature in an inert atmosphere to prevent side reactions.
Major Products: The major product of the reaction between this compound and azides is a stable triazole linkage. This product is highly stable and can be used for further functionalization of biomolecules .
Scientific Research Applications
Dbco-(CH2)2-NH2-CO-(CH2)3cooh has a wide range of applications in scientific research:
Chemistry: Used for the site-specific labeling of molecules in complex mixtures.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the attachment of fluorescent probes.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Dbco-(CH2)2-NH2-CO-(CH2)3cooh involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction is facilitated by the strained ring structure of dibenzocyclooctyne, which lowers the activation energy required for the reaction. The resulting triazole linkage is highly stable and can be used to attach various functional groups to biomolecules .
Comparison with Similar Compounds
- Dibenzocyclooctyne-amine
- Dibenzocyclooctyne-acid
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester
Uniqueness: Dbco-(CH2)2-NH2-CO-(CH2)3cooh is unique due to its dual functional groups, which allow it to participate in both amide bond formation and strain-promoted azide-alkyne cycloaddition reactions. This dual functionality makes it a versatile tool for a wide range of applications in chemistry, biology, and medicine .
Biological Activity
DBCO-(CH2)2-NH2-CO-(CH2)3COOH is a compound with significant potential in biochemical applications, particularly in drug development and diagnostics. This compound, also known by its CAS number 1337920-25-8, features a complex structure that includes a dibenzocyclooctyne (DBCO) moiety, which is crucial for bioorthogonal chemistry applications. Its molecular formula is C23H22N2O4, with a molecular weight of 390.43 g/mol.
Chemical Structure
The structure of this compound can be represented as follows:
This compound is synthesized through the reaction of DBCO-amine with glutaric anhydride in dichloromethane, yielding a product with a yield of approximately 45% .
The biological activity of this compound primarily revolves around its ability to engage in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The DBCO group allows for selective reactions with azides, making it useful in tagging biomolecules for imaging or therapeutic purposes.
Applications in Drug Development
- Targeted Drug Delivery : The compound can be conjugated to therapeutic agents to enhance their delivery to specific cells or tissues. This targeting is particularly beneficial in cancer therapies where selective delivery reduces side effects and increases efficacy.
- Bioconjugation : this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to degrade specific proteins involved in disease processes .
Study 1: Conjugation Efficiency
A study evaluated the conjugation efficiency of DBCO-based linkers with various biomolecules. The results indicated that the DBCO moiety provided high specificity and efficiency in forming stable conjugates with azide-containing peptides and proteins, demonstrating its utility in creating targeted therapeutics .
Study 2: In Vivo Applications
In vivo studies have shown that compounds containing the DBCO group can effectively deliver therapeutic agents to tumor sites. For instance, DBCO-conjugated drugs exhibited enhanced accumulation in cancerous tissues compared to non-targeted formulations, leading to improved therapeutic outcomes .
Data Table: Comparison of Related Compounds
Compound Name | CAS Number | Molecular Weight | Bioorthogonal Reaction Type |
---|---|---|---|
This compound | 1337920-25-8 | 390.43 | DBCO-Azide |
DBCO-(CH2)3-COOH | 1337920-26-9 | 404.47 | DBCO-Azide |
Maleimide PEG Linker | Various | Varies | Maleimide-Thiol |
Properties
IUPAC Name |
5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-21(10-5-11-23(28)29)24-15-14-22(27)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2,(H,24,26)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCCHBUMXZEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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